molecular formula C10H16N2O4S2 B4913201 4-(dimethylsulfamoyl)-N-(2-methoxyethyl)thiophene-2-carboxamide

4-(dimethylsulfamoyl)-N-(2-methoxyethyl)thiophene-2-carboxamide

Cat. No.: B4913201
M. Wt: 292.4 g/mol
InChI Key: ULACSGCMMQFXHW-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-(2-methoxyethyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(2-methoxyethyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the thiophene ring: This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the dimethylsulfamoyl group:

    Attachment of the N-(2-methoxyethyl) group: This can be done through nucleophilic substitution reactions, where the thiophene ring is reacted with 2-methoxyethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(2-methoxyethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the thiophene ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives with modified functional groups.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(2-methoxyethyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-methoxyethyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylsulfamoyl)thiophene-2-carboxamide: Lacks the N-(2-methoxyethyl) group.

    N-(2-methoxyethyl)thiophene-2-carboxamide: Lacks the dimethylsulfamoyl group.

    Thiophene-2-carboxamide: Lacks both the dimethylsulfamoyl and N-(2-methoxyethyl) groups.

Uniqueness

4-(dimethylsulfamoyl)-N-(2-methoxyethyl)thiophene-2-carboxamide is unique due to the presence of both the dimethylsulfamoyl and N-(2-methoxyethyl) groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(2-methoxyethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S2/c1-12(2)18(14,15)8-6-9(17-7-8)10(13)11-4-5-16-3/h6-7H,4-5H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULACSGCMMQFXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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